molecular formula C13H12AsI B14435463 (Iodomethyl)(diphenyl)arsane CAS No. 82941-35-3

(Iodomethyl)(diphenyl)arsane

Katalognummer: B14435463
CAS-Nummer: 82941-35-3
Molekulargewicht: 370.06 g/mol
InChI-Schlüssel: RFAOYBSLYDSVKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Iodomethyl)(diphenyl)arsane is an organoarsenic compound with the molecular formula C13H12AsI This compound is characterized by the presence of an arsenic atom bonded to a diphenyl group and an iodomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (iodomethyl)(diphenyl)arsane typically involves the reaction of diphenylarsine with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C6H5)2AsH+CH3I(C6H5)2AsCH2I+HI\text{(C6H5)2AsH} + \text{CH3I} \rightarrow \text{(C6H5)2AsCH2I} + \text{HI} (C6H5)2AsH+CH3I→(C6H5)2AsCH2I+HI

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (Iodomethyl)(diphenyl)arsane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The arsenic atom can be oxidized to higher oxidation states, resulting in the formation of arsenic oxides or other arsenic-containing compounds.

    Reduction: The compound can be reduced to form lower oxidation state arsenic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

    Nucleophilic Substitution: Formation of various substituted arsanes.

    Oxidation: Formation of arsenic oxides or arsenates.

    Reduction: Formation of lower oxidation state arsenic compounds.

Wissenschaftliche Forschungsanwendungen

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of arsenic-based drugs or therapeutic agents.

    Industry: Utilized in the synthesis of specialized materials and compounds with unique properties.

Wirkmechanismus

The mechanism of action of (iodomethyl)(diphenyl)arsane involves its interaction with various molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of different derivatives that may interact with biological molecules. The arsenic atom can form coordination complexes with proteins and enzymes, potentially affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

    (Chloromethyl)(diphenyl)arsane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    (Bromomethyl)(diphenyl)arsane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (Methyl)(diphenyl)arsane: Lacks the halogenated methyl group, resulting in different reactivity and properties.

Uniqueness: (Iodomethyl)(diphenyl)arsane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro- and bromo- counterparts. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Eigenschaften

CAS-Nummer

82941-35-3

Molekularformel

C13H12AsI

Molekulargewicht

370.06 g/mol

IUPAC-Name

iodomethyl(diphenyl)arsane

InChI

InChI=1S/C13H12AsI/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI-Schlüssel

RFAOYBSLYDSVKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[As](CI)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.